molecular formula C16H16N2O4S B5812919 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid

4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid

Cat. No. B5812919
M. Wt: 332.4 g/mol
InChI Key: VCJJWOYJQWKTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid, also known as MTAP, is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of small molecules known as kinase inhibitors, which are designed to target specific enzymes involved in cellular signaling pathways.

Mechanism of Action

4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid works by inhibiting the activity of specific kinases involved in cellular signaling pathways. This inhibition disrupts the normal functioning of the pathway, leading to a cascade of events that ultimately result in cell death. The exact mechanism of action of this compound is still being studied, but it is thought to involve the disruption of protein-protein interactions and the inhibition of kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, particularly in cancer cells. The compound has been found to induce cell death, inhibit cancer cell proliferation, and disrupt cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid has several advantages for lab experiments, including its high potency and specificity for certain kinases. The compound is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid, including further investigation of its mechanism of action and its potential therapeutic applications. The compound could also be used in combination with other cancer therapies to enhance their effectiveness. Additionally, the development of more potent and selective this compound derivatives could lead to the discovery of new cancer therapies.

Synthesis Methods

4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction and produce the compound. Both methods have been used successfully to produce this compound, with varying degrees of efficiency and purity.

Scientific Research Applications

4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to inhibit the activity of several kinases, including the protein kinase CK2, which plays a key role in cancer cell proliferation and survival. This compound has also been found to induce cell death in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[3-methyl-4-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-9-11(17-14(19)6-7-15(20)21)4-5-12(10)18-16(22)13-3-2-8-23-13/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJJWOYJQWKTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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